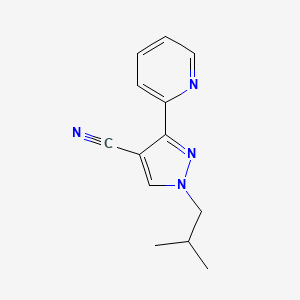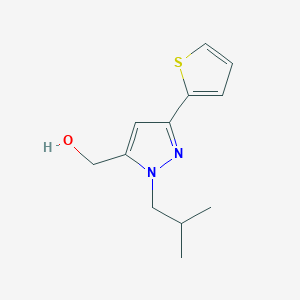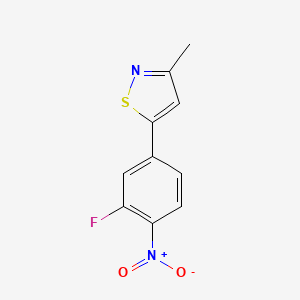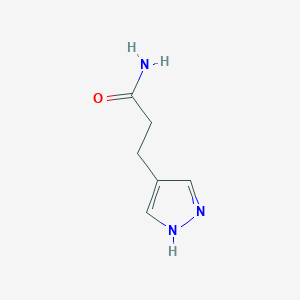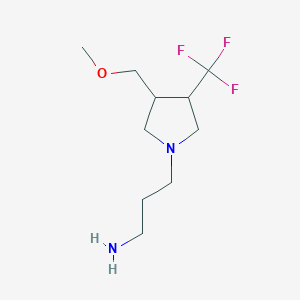
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a complex organic compound that features a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups
Preparation Methods
The synthesis of 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Methoxymethyl and Trifluoromethyl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Attachment of the Propan-1-amine Group: This step involves the reaction of the intermediate compound with a propan-1-amine derivative under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxymethyl and trifluoromethyl groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 3-(3-(Methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine include:
3-(Pyrrolidin-1-yl)propan-1-amine: Lacks the methoxymethyl and trifluoromethyl groups, resulting in different chemical and biological properties.
3-(Methoxymethyl)pyrrolidine: Contains the methoxymethyl group but lacks the trifluoromethyl group and propan-1-amine moiety.
4-(Trifluoromethyl)pyrrolidine: Contains the trifluoromethyl group but lacks the methoxymethyl group and propan-1-amine moiety.
Properties
Molecular Formula |
C10H19F3N2O |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C10H19F3N2O/c1-16-7-8-5-15(4-2-3-14)6-9(8)10(11,12)13/h8-9H,2-7,14H2,1H3 |
InChI Key |
IQOIQRRSWLARJP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(CC1C(F)(F)F)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)
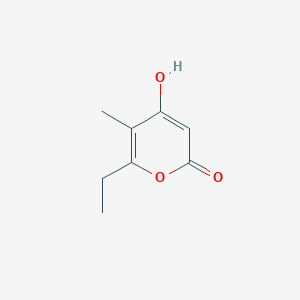
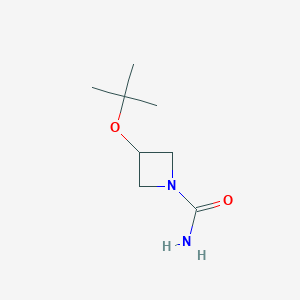
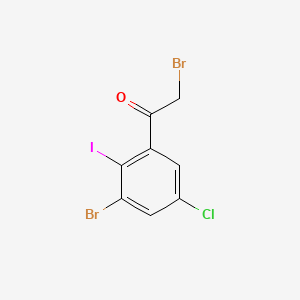
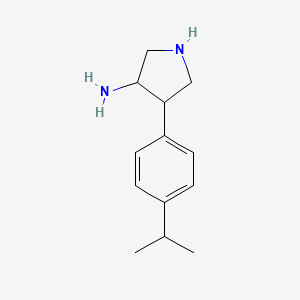
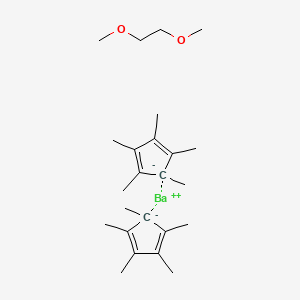
![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)
![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)

![4-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B13426569.png)
